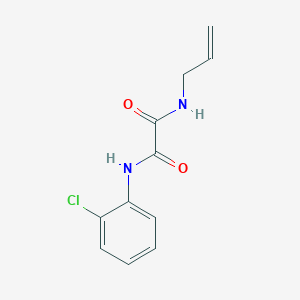

N-烯丙基-N'-(2-氯苯基)乙二酰胺

描述

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, nucleophilic substitutions, or the use of catalysts to facilitate the formation of the desired product. For instance, the synthesis of chiral C(2)-symmetric bisferrocenyldiamines and their reactions with Ru(DMSO)(4)Cl(2) to yield complexes with notable catalytic activity highlights the complexity and precision required in synthesizing such compounds (Song et al., 1999).

Molecular Structure Analysis

Molecular structure analyses of compounds similar to N-allyl-N'-(2-chlorophenyl)ethanediamide reveal intricate details about their configuration and the spatial arrangement of atoms within the molecule. For example, studies on N,N′-Bis(2-acetylphenyl)ethanediamide show how the acetyl group is slightly twisted from the plane of the benzene ring, affecting the molecule's overall geometry and intermolecular interactions (Brewer et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of such compounds encompasses a broad spectrum of reactions, including but not limited to, nucleophilic substitutions, allylation reactions, and the formation of complexes with metals. For instance, the modified (NHC)Pd(allyl)Cl complexes exhibit enhanced catalytic activity in Suzuki-Miyaura and Buchwald-Hartwig reactions, demonstrating the diverse chemical behavior of these compounds under different conditions (Marion et al., 2006).

Physical Properties Analysis

Physical properties such as melting points, boiling points, solubility, and crystalline structure significantly influence the practical applications and handling of these compounds. The detailed crystallographic analysis of related compounds, as seen in the work on polymorphs of N,N′-bis(2-acetylphenyl)ethanediamide, provides crucial information on their stability, solubility, and reactivity (Brewer et al., 2007).

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, reactivity with other chemical species, and stability under various conditions, is essential for the manipulation and application of these compounds. The synthesis and characterization of Schiff base ligands and their metal complexes, for example, offer insights into the coordination chemistry and potential applications of these compounds in catalysis and material science (Aslam et al., 2021).

科学研究应用

催化应用

对催化过程的研究强调了相关烯丙基化合物和乙二胺衍生物在有机合成中的效用。例如,涉及烯丙基底物的钯催化反应展示了此类催化剂在形成复杂有机结构(包括通过环羰基化方法形成的五元或七元环内酯和内酰胺)方面的效率(Ali 等人,1996)。类似地,已经合成了含镍的多氧铌酸盐,其中掺入了乙二胺,并在烯丙醇环氧化中展示出高转化率和选择性的催化活性(Li 等人,2017)。

环境科学

在环境科学中,氯苯基化合物的降解和转化引起了极大的兴趣。对四氯乙烯还原脱氯为乙烷的研究阐明了微生物过程在生物修复中的潜力,可能与 N-烯丙基-N'-(2-氯苯基)乙二酰胺等化合物相关(de Bruin 等人,1992)。此外,已经探索了 TiO2 纳米管在环境水样中富集和检测 DDT 及其代谢物,突出了新型材料在环境监测中的重要性(Zhou 等人,2007)。

有机合成

在有机合成领域,用乙二胺改性孔雀石表面以改善硫化和浮选行为表明乙二胺衍生物在增强矿物加工的反应性和选择性方面的作用(Feng 等人,2018)。在水中使用烯丙醇和钯催化的羧酸辅助烯丙基取代进一步证明了烯丙基化合物在促进高效键形成方面的多功能性(Manabe & Kobayashi,2003)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N'-(2-chlorophenyl)-N-prop-2-enyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-2-7-13-10(15)11(16)14-9-6-4-3-5-8(9)12/h2-6H,1,7H2,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIBRLYHKNBXTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4631680.png)

![3-{[(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4631687.png)

![6,8-dimethyl-4-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(3-pyridinyl)quinoline](/img/structure/B4631693.png)

![5-(difluoromethyl)-4-({4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4631707.png)

![7-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4631721.png)

![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-7-chloro-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4631728.png)

![2-[benzyl(methylsulfonyl)amino]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4631740.png)

![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4631741.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiourea](/img/structure/B4631753.png)

![2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B4631755.png)

![6-ethoxy-4-({4-[2-oxo-2-(1-piperidinyl)ethyl]-1-piperazinyl}methyl)-2H-chromen-2-one](/img/structure/B4631771.png)